molecular formula C7H8ClNO2S B1444184 ethyl 5-(chloromethyl)thiazole-2-carboxylate CAS No. 175675-74-8

ethyl 5-(chloromethyl)thiazole-2-carboxylate

Cat. No.: B1444184
CAS No.: 175675-74-8
M. Wt: 205.66 g/mol
InChI Key: MCTAWJVLEBVJTC-UHFFFAOYSA-N
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Description

ethyl 5-(chloromethyl)thiazole-2-carboxylate is a chemical compound belonging to the thiazole family. It is characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is a white crystalline powder that is soluble in organic solvents and has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chloromethyl)thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method includes the use of thiazole-2-carboxylic acid ethyl ester as a starting material, which is then chloromethylated using chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(chloromethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Substitution: Formation of thiazole derivatives with various functional groups.

    Oxidation: Formation of thiazole sulfoxides and sulfones.

    Reduction: Formation of thiazole alcohols.

Scientific Research Applications

ethyl 5-(chloromethyl)thiazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring’s aromaticity allows it to participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Thiazole-2-carboxylic acid ethyl ester
  • 5-Methylthiazole-2-carboxylic acid ethyl ester
  • 5-Bromomethylthiazole-2-carboxylic acid ethyl ester

Uniqueness

ethyl 5-(chloromethyl)thiazole-2-carboxylate is unique due to its chloromethyl group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity allows for a broader range of chemical modifications and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTAWJVLEBVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175675-74-8
Record name ethyl 5-(chloromethyl)thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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